![molecular formula C12H15NO3S B299547 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid, also known as AEBS, is a chemical compound that has been widely used in scientific research for various purposes. It is a thiol-reactive compound that can modify cysteine residues in proteins and peptides, making it a valuable tool for studying protein structure and function.
Wirkmechanismus
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid reacts with cysteine residues in proteins and peptides through a nucleophilic substitution reaction, forming a covalent bond between the thiol group of cysteine and the carbonyl group of this compound. This reaction can lead to the modification of protein structure and function, as well as the inhibition of enzyme activity.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects depending on the protein or enzyme it modifies. For example, this compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. This inhibition can lead to the activation of downstream signaling pathways, resulting in various physiological effects such as cell proliferation and differentiation. This compound has also been shown to inhibit the activity of cysteine proteases, which are involved in various physiological processes such as protein degradation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid in lab experiments is its selectivity for cysteine residues, which allows for the specific modification of these residues without affecting other amino acids. Another advantage is its thiol-reactive nature, which allows for the covalent modification of proteins and peptides. However, one limitation of using this compound is its potential toxicity, as it can react with other thiol-containing molecules in cells and tissues. Careful consideration should be taken when using this compound in lab experiments to minimize potential toxicity.
Zukünftige Richtungen
There are many future directions for research on 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid, including the development of new synthesis methods, the identification of new protein targets, and the discovery of new compounds that can selectively target cysteine-containing proteins. One area of research that is particularly promising is the development of this compound-based therapeutics for the treatment of various diseases, such as cancer and autoimmune disorders. Another area of research is the use of this compound in combination with other compounds to enhance its selectivity and efficacy. Overall, this compound is a valuable tool for scientific research and has many potential applications in the future.
Synthesemethoden
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid can be synthesized by reacting 4-bromobutanoic acid with 2-(N-phenylamino)acetophenone thiosemicarbazone in the presence of a base such as potassium carbonate. The reaction yields a yellow solid, which can be purified by recrystallization from ethanol. The chemical structure of this compound is shown below:
Wissenschaftliche Forschungsanwendungen
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has been used in various scientific research applications, including protein modification, enzyme inhibition, and drug discovery. It is commonly used to study the structure and function of proteins that contain cysteine residues, as it can selectively modify these residues without affecting other amino acids. This compound has also been used to inhibit the activity of enzymes that contain cysteine residues, such as protein tyrosine phosphatases and cysteine proteases. In addition, this compound has been used in drug discovery to identify compounds that can selectively target cysteine-containing proteins.
Eigenschaften
Molekularformel |
C12H15NO3S |
---|---|
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
4-(2-anilino-2-oxoethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C12H15NO3S/c14-11(9-17-8-4-7-12(15)16)13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
KWFMMVRSEBNGMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.